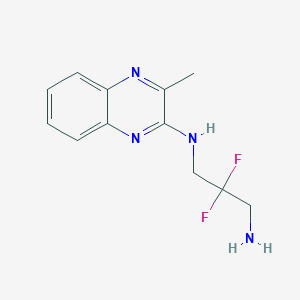
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a heterocyclic compound that belongs to the pyridine family and has a molecular weight of 224.27 g/mol.
作用機序
The mechanism of action of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is not fully understood. However, it is believed to act by chelating metal ions and preventing them from participating in redox reactions. This property makes this compound useful for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. This compound has also been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, this compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under a variety of conditions, making it useful for a wide range of experiments. However, this compound has some limitations. It can be toxic at high concentrations and may interfere with the activity of certain enzymes.
将来の方向性
There are several future directions for the study of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. One potential application is in the development of new anticancer drugs. This compound has been shown to have anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential application is in the study of metal ions in biological systems. This compound has been shown to be a useful fluorescent probe for the detection of metal ions, and further research may lead to the development of new methods for studying metal ions in living organisms.
合成法
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 3,6-dihydropyridine-1(2H)-one with ethyl 2-bromo-4-oxo-4-phenylbutanoate, followed by hydrolysis and decarboxylation. The resulting product is then treated with potassium hydroxide to obtain this compound. The purity of this compound can be improved through recrystallization.
科学的研究の応用
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBVXHNIAFGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)



![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)

![2,2-difluoro-N'-thieno[3,2-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645269.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![3H-benzimidazol-5-yl-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B6645304.png)
![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)


